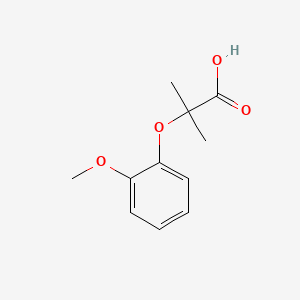

2-(2-Methoxyphenoxy)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-7-5-4-6-8(9)14-3/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPWOMJYKLHXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201704 | |

| Record name | Propionic acid, 2-methyl-2-(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53498-60-5 | |

| Record name | Propionic acid, 2-methyl-2-(o-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-methyl-2-(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2-(2-Methoxyphenoxy)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public domain information for 2-(2-Methoxyphenoxy)-2-methylpropanoic acid. Extensive searches of scientific and patent literature have revealed that this compound is primarily cataloged as a chemical intermediate or building block for synthesis. As of this date, no peer-reviewed studies detailing its specific biological activity, mechanism of action, or comprehensive experimental data have been found. The information presented herein is based on its chemical properties and data from structurally related compounds, which should not be directly extrapolated.

Core Chemical Properties

This compound is a carboxylic acid derivative with a methoxyphenoxy group. Its basic chemical and physical properties are summarized below, primarily sourced from chemical supplier catalogs and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53498-60-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Density | 1.157 g/cm³ (Predicted) | [3] |

| Boiling Point | 316.5°C at 760 mmHg (Predicted) | [3] |

| Flash Point | 118.9°C (Predicted) | [3] |

| Synonyms | 2-Methyl-2-(o-methoxyphenoxy)propionic acid | [2] |

Postulated Biological Activity (Based on Structural Analogs)

While no direct biological data exists for the target compound, its structural motifs are present in molecules with known pharmacological activities. The 2-methylpropanoic acid core linked to an aryl ether is characteristic of fibrate drugs and other metabolic modulators.

Potential as a PPAR Agonist

Fibrates, a class of lipid-lowering drugs, are structurally related phenoxyisobutyric acids. They exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.

-

PPARα: Activation in the liver increases the uptake and beta-oxidation of fatty acids, leading to reduced triglyceride levels and increased HDL cholesterol.

-

PPARγ: Primarily involved in adipocyte differentiation and insulin sensitization.

-

PPARδ (or β): Plays a role in fatty acid oxidation in muscle tissue.

Given the structural similarity, it is hypothesized that this compound could potentially act as a ligand for PPARs. However, without experimental validation, this remains speculative. A study on substituted 2-methylpropionic acids demonstrated that modifications to the aryl group could lead to potent and selective PPARα agonism[4].

Potential Anti-Inflammatory Activity

The 2-methoxyphenol moiety is found in compounds investigated for anti-inflammatory properties. For instance, some 2-methoxyphenols have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors[5]. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible, though unconfirmed, that the subject molecule could exhibit similar properties.

Logical Framework for Future Research

To elucidate the basic properties and potential therapeutic applications of this compound, a structured experimental workflow is necessary. The following diagram outlines a logical progression for investigation.

Figure 1. A proposed experimental workflow for the biological characterization of this compound.

Suggested Experimental Protocols

As no specific protocols for this compound are published, the following are generalized methodologies adapted from studies on structurally related molecules, which would be suitable for initial investigation.

Protocol: PPARα Luciferase Reporter Assay

Objective: To determine if the compound can activate the PPARα transcription factor.

-

Cell Culture: Co-transfect HEK293T cells with two plasmids: one expressing the ligand-binding domain of human PPARα fused to the GAL4 DNA-binding domain, and a second containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS).

-

Compound Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM) or a known PPARα agonist (e.g., GW7647) as a positive control. A vehicle control (e.g., 0.1% DMSO) must be included.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Add luciferase substrate to the lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Protocol: COX-2 Inhibition Assay (Cell-Based)

Objective: To assess the compound's ability to inhibit the production of prostaglandins in a cellular model of inflammation.

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in a 24-well plate until they reach approximately 80% confluency.

-

Pre-treatment: Pre-incubate the cells with various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the unstimulated control).

-

Incubation: Incubate the cells for 24 hours to allow for the production of prostaglandins.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Prostaglandin E₂ (PGE₂) Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of PGE₂ production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the compound concentration.

Conclusion

This compound is a readily available chemical compound whose biological properties are currently uncharacterized in public literature. Based on its structural features, it presents a candidate for investigation as a potential modulator of PPARs or as an anti-inflammatory agent. The experimental framework and protocols outlined in this guide provide a clear path for future research to uncover its potential pharmacological relevance. Until such studies are conducted and published, any discussion of its biological function remains speculative.

References

- 1. 1,4-Benzodioxane (493-09-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. Synthesis and biological activity of pyrazolothienotetrahydroisoquinoline and [1,2,4]triazolo[3,4-a]thienotetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid (CAS 53498-60-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid (CAS 53498-60-5), a member of the phenoxypropanoic acid class of molecules. While specific biological data for this compound is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on structurally similar compounds, particularly known peroxisome proliferator-activated receptor (PPAR) agonists. This guide covers its physicochemical properties, a probable synthetic route via Williamson ether synthesis, a hypothesized mechanism of action centered on PPAR activation, and relevant experimental protocols for its synthesis and biological evaluation. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a small molecule with the following properties:

| Property | Value | Reference |

| CAS Number | 53498-60-5 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄O₄ | [4] |

| Molecular Weight | 210.23 g/mol | [4] |

| Boiling Point | 316.5°C at 760 mmHg | |

| Density | 1.157 g/cm³ | |

| Flash Point | 118.9°C | |

| Purity | Typically available at ≥95% | [4] |

Synthesis and Characterization

The most probable and widely used method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7][8][9] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

Synthetic Workflow

A plausible synthetic route is outlined below:

Caption: General workflow for the Williamson ether synthesis of the target compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on the synthesis of similar phenoxyacetic acids.[5][6]

Materials:

-

Guaiacol (2-methoxyphenol)

-

2-Bromo-2-methylpropanoic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (or another suitable solvent like DMF)

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, reflux condenser, separatory funnel, rotary evaporator, and filtration apparatus.

Procedure:

-

In a round-bottom flask, dissolve guaiacol in ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide to form the sodium guaiacolate (phenoxide).

-

To the resulting solution, add 2-bromo-2-methylpropanoic acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and transfer to a separatory funnel.

-

Wash the aqueous solution with diethyl ether to remove any unreacted guaiacol.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the crude product.

-

Extract the product into diethyl ether.

-

Wash the ether layer with saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

-

Carefully re-acidify the bicarbonate layer with HCl to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture) to yield pure this compound.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic peaks for the aromatic protons, the methoxy group protons, the methyl protons, and the acidic proton of the carboxylic acid.

-

¹³C NMR would show distinct signals for each carbon atom in the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) would be suitable.[10]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Biological Activity and Mechanism of Action (Hypothesized)

While no direct biological data for this compound with CAS number 53498-60-5 has been found in the public domain, its structural similarity to known PPAR agonists, such as the 2-methyl-2-(o-tolyloxy)propanoic acid derivative MHY2013, suggests that it may act as a PPAR pan-agonist.[11][12] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[11]

Hypothesized Signaling Pathway

Activation of PPARs by a ligand like this compound would likely initiate a cascade of events leading to the regulation of target gene expression.

Caption: Hypothesized PPAR signaling pathway activated by the target compound.

Downstream Metabolic Effects

Based on the effects of the PPAR pan-agonist MHY2013, activation of PPARs by this compound could lead to:[11][12]

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in the breakdown of fatty acids, potentially leading to reduced lipid accumulation in tissues like the liver.

-

Enhanced Thermogenesis: Increased energy expenditure through the browning of white adipose tissue.

-

Upregulation of Insulin-Sensitizing Hormones: Increased secretion of Fibroblast Growth Factor 21 (FGF21) and adiponectin, which play key roles in improving insulin sensitivity and regulating glucose and lipid metabolism.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity, the following in vitro assays would be essential.

PPAR Activation Assay (Luciferase Reporter Assay)

This assay determines the ability of the compound to activate the different PPAR subtypes.[13][14][15]

Workflow:

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. calpaclab.com [calpaclab.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson_ether_synthesis [chemeurope.com]

- 10. 2-Methylpropanoic acid | SIELC Technologies [sielc.com]

- 11. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. indigobiosciences.com [indigobiosciences.com]

An In-Depth Technical Guide to the Molecular Structure of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the molecular structure and properties of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid. Due to the limited availability of published experimental data for this specific compound, this guide summarizes key physicochemical properties and provides context through related compounds.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| CAS Number | 53498-60-5 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.226 g/mol | |

| Density | 1.157 g/cm³ | |

| Boiling Point | 316.5 °C at 760 mmHg | |

| Flash Point | 118.9 °C |

Molecular Structure

The molecular structure of this compound consists of a central propanoic acid backbone. A 2-methoxyphenoxy group and a methyl group are attached to the alpha-carbon of the propanoic acid.

Structural Diagram:

References

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(2-methoxyphenoxy)-2-methylpropanoic acid. This compound is of interest in medicinal chemistry and drug development, and its synthesis is a key step in the exploration of its potential therapeutic applications. This document outlines the core chemical principles, a detailed experimental protocol, and quantitative data derived from analogous reactions.

Introduction

This compound is a carboxylic acid derivative featuring a methoxyphenoxy moiety. Its synthesis is most commonly achieved through a Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, the sodium salt of guaiacol (2-methoxyphenol) acts as the nucleophile, attacking an α-halo-isobutyric acid derivative.

Core Synthesis Pathway: Williamson Ether Synthesis

The fundamental approach for synthesizing this compound is the Williamson ether synthesis.[1] This reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces a halide from an alkyl halide.[2][3] The general reaction is depicted below:

-

Step 1: Deprotonation of Phenol: Guaiacol (2-methoxyphenol) is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium phenoxide. This deprotonation is crucial as it generates a potent nucleophile.

-

Step 2: Nucleophilic Attack: The resulting phenoxide then reacts with an alkyl halide, in this case, 2-bromo-2-methylpropanoic acid (also known as α-bromoisobutyric acid), via a nucleophilic substitution reaction to form the desired ether linkage.[4][5]

The overall reaction is as follows:

This synthesis is typically carried out in a polar aprotic solvent to facilitate the SN2 reaction.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established Williamson ether synthesis methodologies for similar compounds.[6][7]

Materials:

-

Guaiacol (2-methoxyphenol)

-

2-Bromo-2-methylpropanoic acid

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Acetone (anhydrous) or Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), concentrated and 6M

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Phenoxide Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guaiacol in a suitable solvent such as anhydrous acetone.

-

Add an equimolar amount of a strong base, like sodium hydroxide, to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the sodium guaiacolate salt.

-

-

Ether Synthesis:

-

To the solution of sodium guaiacolate, add 2-bromo-2-methylpropanoic acid.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate (sodium bromide) has formed, it can be removed by filtration.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and transfer the aqueous solution to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted guaiacol.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic acid, causing it to precipitate if it is insoluble, or remain in the aqueous phase if it is soluble.[6]

-

Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and evaporate the solvent to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Quantitative Data

The following table summarizes typical quantitative parameters for the Williamson ether synthesis of analogous aryloxyalkanoic acids. These values can be used as a starting point for optimizing the synthesis of this compound.

| Parameter | Value/Range | Reference/Comment |

| Reactant Molar Ratio | ||

| Guaiacol : 2-Bromo-2-methylpropanoic acid : Base | 1 : 1.1 : 2.2 (approx.) | A slight excess of the alkyl halide and a greater excess of the base are often used to drive the reaction to completion. |

| Reaction Conditions | ||

| Solvent | Acetone, DMF, Ethanol | The choice of solvent can influence reaction rate and yield. |

| Temperature | 50-100 °C (Reflux) | Dependent on the boiling point of the chosen solvent. |

| Reaction Time | 4 - 24 hours | Monitored by TLC for completion. |

| Yield | ||

| Expected Yield | 70-90% | Yields can vary based on the specific reactants and conditions. Analogous reactions report yields in this range.[8] |

| Purification | ||

| Recrystallization Solvent | Ethanol/Water, Toluene | Selected based on the solubility of the product. |

Visualizations

Diagram 1: Synthesis Pathway

Caption: Williamson ether synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method. By carefully controlling the reaction conditions, such as the choice of base and solvent, and implementing a thorough purification procedure, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to undertake the synthesis of this and related compounds for further investigation in drug discovery and development programs.

References

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2-Bromo-2-methylpropionic acid | 2052-01-9 [chemicalbook.com]

- 5. 2-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 74924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. 2-(2-METHYLPHENOXY)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on 2-(2-Methoxyphenoxy)-2-methylpropanoic acid

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, a member of the phenoxy acid class of compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a representative profile based on closely related analogues known to exhibit activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The methodologies and potential biological effects described herein are based on established protocols for the evaluation of such compounds.

Core Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 53498-60-5 | - |

| Density | 1.157 g/cm³ | [1] |

| Boiling Point | 316.5 °C at 760 mmHg | [1] |

| Flash Point | 118.9 °C | [1] |

Table 1: Physicochemical properties of this compound.

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a representative synthesis can be proposed based on established methods for analogous 2-phenoxy-2-methylpropanoic acid derivatives[2][3][4][5]. The most common route involves the Williamson ether synthesis.

Proposed Synthetic Pathway

Caption: Proposed Williamson ether synthesis pathway.

Experimental Protocol: Representative Synthesis

Materials:

-

Guaiacol (2-methoxyphenol)

-

Ethyl 2-bromo-2-methylpropionate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a solution of guaiacol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl 2-bromo-2-methylpropionate (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Purification of Ester: Dissolve the crude product in diethyl ether and wash with 1M NaOH solution followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the purified ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide solution. Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Acidification and Extraction: Remove the ethanol under reduced pressure. Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid. Extract the product with diethyl ether.

-

Final Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Biological Activity and Mechanism of Action

The structural similarity of this compound to known fibrate drugs and other phenoxypropanoic acid derivatives strongly suggests that its primary biological target is the Peroxisome Proliferator-Activated Receptors (PPARs)[6][7][8][9]. PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.

PPAR Signaling Pathway

Activation of PPARs, particularly PPARα, by a ligand such as this compound, leads to the transcription of genes that promote fatty acid oxidation and reduce plasma triglyceride levels.

Caption: PPARα activation and downstream effects.

Hypothetical Biological Activity Data

Due to the absence of direct experimental data, Table 2 presents hypothetical, yet plausible, in vitro activity data for this compound as a PPAR agonist, based on values reported for similar compounds.

| Assay | Target | Hypothetical EC₅₀ (nM) |

| Luciferase Reporter Assay | Human PPARα | 500 |

| Luciferase Reporter Assay | Human PPARγ | >10,000 |

| Luciferase Reporter Assay | Human PPARδ | >10,000 |

Table 2: Hypothetical in vitro potency and selectivity of this compound.

Experimental Protocols for Biological Evaluation

In Vitro PPARα Activation Assay

A luciferase reporter assay is a standard method to determine the potency of a compound as a PPAR agonist[10][11][12][13][14].

Workflow:

Caption: Workflow for a PPARα luciferase reporter assay.

Detailed Protocol:

-

Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transfection: Seed cells in 96-well plates. Co-transfect the cells with a PPARα expression plasmid and a luciferase reporter plasmid containing a PPAR response element (PPRE).

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the treated cells for an additional 24 hours.

-

Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase) and plot the dose-response curve to calculate the EC₅₀ value.

In Vivo Hypolipidemic Activity Study

Animal models, such as high-fat diet-induced hyperlipidemic mice, are used to evaluate the in vivo efficacy of potential hypolipidemic agents[15][16][17][18][19].

Workflow:

Caption: Workflow for an in vivo hypolipidemic study.

Detailed Protocol:

-

Animal Model: Use male C57BL/6J mice. Induce hyperlipidemia by feeding a high-fat diet for 4-8 weeks.

-

Dosing: Randomly assign the hyperlipidemic mice to treatment groups (vehicle control, positive control e.g., fenofibrate, and different doses of this compound). Administer the compounds orally once daily for 2-4 weeks.

-

Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture after a period of fasting.

-

Biochemical Analysis: Centrifuge the blood to obtain serum. Analyze the serum for total cholesterol, triglycerides, LDL-C, and HDL-C levels using commercial assay kits.

-

Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound is a phenoxy acid derivative with a high potential to act as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Based on its structural similarity to known hypolipidemic agents, it is anticipated to lower plasma triglyceride levels by modulating the expression of genes involved in fatty acid metabolism. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this and similar compounds for their potential therapeutic use in metabolic disorders. Further direct experimental investigation is warranted to confirm these hypotheses and fully characterize the pharmacological profile of this molecule.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-METHYL-2-PHENOXY-PROPIONIC ACID | 943-45-3 [chemicalbook.com]

- 4. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents [patents.google.com]

- 5. CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives - Google Patents [patents.google.com]

- 6. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]

- 9. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. korambiotech.com [korambiotech.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 15. Animal and cellular models for hypolipidemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. In-vitro and In-vivo Hypolipidemic Activity of Spinach Roots and Flowers - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for 2-(2-Methoxyphenoxy)-2-methylpropanoic acid

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-2-methylpropanoic acid and its Synonyms

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical identity, synthesis, biological activity, and relevant experimental protocols.

Chemical Identity and Synonyms

This compound is a synthetic compound belonging to the class of phenoxy acids, which are structurally related to fibrates, a class of lipid-lowering drugs.

Table 1: Synonyms and Identifiers

| Name/Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 53498-60-5 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Synonyms | 2-(2-methoxyphenoxy)-2-methyl-propanoic acid, 2-(2-methoxyphenoxy)-2-methyl-propionic acid, 2-Methyl-2-(o-methoxyphenoxy)propionic acid |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and in experimental settings.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 210.23 g/mol |

| Appearance | White solid (estimated) |

| Boiling Point | 316.5 °C at 760 mmHg |

| Flash Point | 118.9 °C |

| Density | 1.157 g/cm³ |

| Solubility | Soluble in alcohol. Estimated water solubility: 3129 mg/L @ 25 °C. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Williamson ether synthesis, a common method for forming ethers. This involves the reaction of a phenoxide with an alkyl halide.

General Synthesis Protocol

A plausible synthetic route involves the reaction of guaiacol (2-methoxyphenol) with ethyl 2-bromo-2-methylpropionate in the presence of a base, followed by hydrolysis of the resulting ester.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent

-

Ethyl 2-bromo-2-methylpropionate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve guaiacol in anhydrous DMF. Cool the solution in an ice bath and add sodium hydride portion-wise with stirring. Allow the reaction to stir at room temperature for 30 minutes to an hour to ensure complete formation of the sodium salt of guaiacol.

-

Etherification: To the solution of the phenoxide, add ethyl 2-bromo-2-methylpropionate dropwise at room temperature. Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up and Extraction of the Ester: After cooling to room temperature, quench the reaction by carefully adding water. Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate.

-

Hydrolysis to the Carboxylic Acid: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Stir the mixture at room temperature or with gentle heating for several hours to hydrolyze the ester.

-

Isolation of the Final Product: After the hydrolysis is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer with hydrochloric acid to precipitate the this compound. Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

An In-depth Technical Guide to 2-Methyl-2-(o-methoxyphenoxy)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 2-Methyl-2-(o-methoxyphenoxy)propionic acid (CAS No. 53498-60-5). It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document compiles available data on the chemical and physical properties of the compound. Due to the limited publicly available experimental data, this guide also presents information on closely related analogous compounds to provide a comparative context for its potential characteristics and synthesis.

Chemical and Physical Properties

2-Methyl-2-(o-methoxyphenoxy)propionic acid, also known as 2-Methyl-2-(2-methoxyphenoxy)propanoic acid, is a substituted phenoxyalkanoic acid. Its structure features a guaiacol (2-methoxyphenol) moiety linked via an ether bond to the alpha position of isobutyric acid.

Table 1: General and Computed Properties of 2-Methyl-2-(o-methoxyphenoxy)propionic acid

| Property | Value | Source |

| IUPAC Name | 2-Methyl-2-(2-methoxyphenoxy)propanoic acid | - |

| CAS Number | 53498-60-5 | [1] |

| Molecular Formula | C₁₁H₁₄O₄ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Boiling Point | 316.5 °C at 760 mmHg | [2] |

| Density | 1.157 g/cm³ | [2] |

| Flash Point | 118.9 °C | [2] |

Note: The boiling point, density, and flash point are sourced from a chemical supplier and may be predicted rather than experimentally determined.

For comparative purposes, the properties of the closely related compound, 2-Methyl-2-phenoxypropanoic acid (lacking the ortho-methoxy group), are presented in Table 2.

Table 2: Properties of the Analogous Compound: 2-Methyl-2-phenoxypropanoic acid

| Property | Value | Source |

| Melting Point | 98.0 to 102.0 °C | [3] |

| Boiling Point | 289.3 °C at 760 mmHg | [3] |

| pKa (Predicted) | 3.26 ± 0.10 | [3] |

| LogP | 1.92860 | [3] |

| Water Solubility | 1000 g/L at 25 °C | [3] |

Experimental Protocols

General Synthesis of 2-(Aryloxy)-2-methylpropanoic Acids

A common route involves the reaction of a phenol with an α-halo isobutyrate ester, followed by hydrolysis of the resulting ester. A patent for the preparation of 2-methyl-2-phenoxy-propionic acid derivatives describes a similar multi-step synthesis.[4][5]

A plausible synthetic pathway for 2-Methyl-2-(o-methoxyphenoxy)propionic acid is outlined below. This represents a generalized protocol and would require optimization for this specific compound.

Step 1: Etherification

Guaiacol (2-methoxyphenol) is reacted with an ethyl 2-bromo-2-methylpropionate in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction mixture is typically heated to drive the reaction to completion.

Step 2: Hydrolysis

The resulting ethyl 2-methyl-2-(o-methoxyphenoxy)propionate is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. Subsequent acidification with a mineral acid, like hydrochloric acid, precipitates the desired 2-Methyl-2-(o-methoxyphenoxy)propionic acid.

Caption: Generalized workflow for the synthesis of 2-Methyl-2-(o-methoxyphenoxy)propionic acid.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, mechanism of action, or associated signaling pathways for 2-Methyl-2-(o-methoxyphenoxy)propionic acid.

However, the broader class of 2-(aryloxy)-2-methylpropanoic acids includes compounds with known biological activities. For instance, some derivatives have been investigated for their potential as hypocholesterolemic and hypolipemic agents.[5] Given the structural similarity, it is plausible that 2-Methyl-2-(o-methoxyphenoxy)propionic acid could exhibit related pharmacological properties, though this would require experimental validation.

Spectroscopic Data

No experimental spectroscopic data (NMR, MS, IR) for 2-Methyl-2-(o-methoxyphenoxy)propionic acid has been found in the reviewed literature. For reference, the characteristic spectroscopic features of the parent structures, 2-methylpropanoic acid and guaiacol, are well-documented and can provide an indication of the expected signals.[2][6][7][8][9]

Conclusion and Future Directions

2-Methyl-2-(o-methoxyphenoxy)propionic acid is a compound for which basic chemical identifiers are known, but a comprehensive experimental characterization is lacking in the public domain. The information provided in this guide is based on limited supplier data and inferences from related compounds.

For researchers and drug development professionals, this presents an opportunity for foundational research. Key areas for future investigation include:

-

Development and optimization of a robust synthetic protocol.

-

Thorough characterization of its physicochemical properties , including melting point, pKa, and logP.

-

Comprehensive spectroscopic analysis to establish a reference dataset.

-

Screening for biological activity , particularly in areas where related aryloxyalkanoic acids have shown promise, such as metabolic disorders.

-

Investigation of its mechanism of action if any biological activity is identified.

This technical guide serves as a starting point for such investigations, highlighting the current knowledge gaps and providing a framework for future research.

References

- 1. Propanoic acid, 2-methyl-, (4-methoxyphenyl)methyl ester [webbook.nist.gov]

- 2. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. lookchem.com [lookchem.com]

- 4. CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives - Google Patents [patents.google.com]

- 5. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents [patents.google.com]

- 6. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Propanoic acid, 2-methyl- [webbook.nist.gov]

- 8. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

The Enigmatic Molecule: A Technical Guide to the Prospective Landscape of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific discovery, synthesis, and biological activity of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid (henceforth referred to as the target compound) is exceptionally scarce. This guide has been constructed by leveraging data from structurally analogous phenoxypropionic acid derivatives to provide a foundational understanding and a hypothetical framework for its study. All experimental protocols, quantitative data, and signaling pathways presented herein are representative examples based on related compounds and should be adapted and validated for the specific target molecule.

Introduction

Phenoxypropionic acid derivatives represent a class of compounds with significant therapeutic potential, notably as anti-inflammatory, analgesic, and metabolic-regulating agents. The structural motif, characterized by a phenoxy ring linked to a propionic acid moiety, allows for diverse substitutions that can modulate pharmacological activity. This guide focuses on the prospective discovery and characterization of this compound, a molecule of interest due to its structural similarity to known bioactive compounds.

While the specific history of this compound is not documented in readily accessible literature, its chemical architecture suggests potential interactions with biological targets implicated in inflammation and pain signaling. This document aims to provide a comprehensive technical framework for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

Physicochemical Properties

A foundational step in the investigation of any new chemical entity is the characterization of its physicochemical properties. Based on its chemical structure, the following properties can be predicted for this compound.

| Property | Predicted Value | Source |

| CAS Number | 53498-60-5 | Supplier Databases |

| Molecular Formula | C₁₁H₁₄O₄ | Supplier Databases |

| Molecular Weight | 210.23 g/mol | Supplier Databases |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol) (Predicted) | N/A |

| pKa | ~4-5 (Predicted for carboxylic acid group) | N/A |

Prospective Synthesis

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be extrapolated from established methods for analogous phenoxypropionic acids, primarily through a Williamson ether synthesis.

General Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the synthesis of the target compound.

Caption: Hypothetical Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from general procedures for the synthesis of similar phenoxypropionic acids. Caution: This is a hypothetical procedure and must be optimized and validated in a laboratory setting.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Ethyl 2-bromo-2-methylpropionate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol

-

Water

Procedure:

Step 1: Etherification

-

To a solution of guaiacol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Add ethyl 2-bromo-2-methylpropionate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude ester by column chromatography on silica gel.

Step 2: Saponification

-

Dissolve the purified ester (1.0 eq) in a mixture of methanol and water.

-

Add lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

The final product can be further purified by recrystallization.

Prospective Biological Activity and Mechanism of Action

Based on the activities of structurally related compounds, the target molecule is hypothesized to possess anti-inflammatory and analgesic properties. The primary mechanism of action for many phenoxypropionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway: Inhibition of Prostaglandin Synthesis

The following diagram illustrates the potential mechanism of action of this compound in the arachidonic acid cascade.

Caption: Potential inhibitory effect on the COX pathway.

Representative In Vitro and In Vivo Assays

To evaluate the potential anti-inflammatory and analgesic effects, a series of in vitro and in vivo assays would be necessary.

| Assay Type | Specific Assay | Endpoint Measured |

| In Vitro | COX-1/COX-2 Inhibition Assay | IC₅₀ values for inhibition of each enzyme isoform |

| LPS-stimulated Macrophage Assay | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide production | |

| In Vivo | Carrageenan-induced Paw Edema in Rodents | Reduction in paw swelling |

| Acetic Acid-induced Writhing Test in Mice | Reduction in the number of writhes | |

| Hot Plate Test in Rodents | Increase in pain latency |

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for the target compound based on typical results for active phenoxypropionic acid derivatives. These are not actual experimental results.

Table 1: Hypothetical In Vitro COX Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Target Compound | 15.2 | 1.8 | 8.4 |

| Celecoxib (Reference) | >100 | 0.04 | >2500 |

| Ibuprofen (Reference) | 5.1 | 15.3 | 0.33 |

Table 2: Hypothetical In Vivo Anti-inflammatory and Analgesic Activity

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) | Writhing Inhibition (%) |

| Vehicle Control | - | 0 | 0 |

| Target Compound | 10 | 25.3 | 30.1 |

| 30 | 48.7 | 55.6 | |

| 100 | 65.2 | 72.8 | |

| Indomethacin (Reference) | 10 | 70.5 | 80.2 |

Conclusion and Future Directions

While this compound remains a molecule with a largely unexplored biological profile, its structural characteristics suggest a promising avenue for research in the fields of inflammation and pain management. The technical framework provided in this guide, based on data from analogous compounds, offers a starting point for its synthesis, characterization, and biological evaluation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a robust and scalable synthesis protocol, followed by comprehensive structural elucidation using modern analytical techniques (NMR, MS, X-ray crystallography).

-

In-depth Pharmacological Profiling: Conducting a full panel of in vitro and in vivo assays to determine its efficacy, potency, and mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to understand the key structural features required for optimal activity and selectivity.

-

Pharmacokinetic and Toxicological Evaluation: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles of the compound to determine its potential as a drug candidate.

The exploration of novel chemical entities like this compound is crucial for the advancement of therapeutic options. This guide serves as a foundational resource to stimulate and direct such investigations.

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a probable synthesis method, and explores its potential biological activities and mechanisms of action based on available literature for structurally related compounds.

Chemical and Physical Properties

This compound, also known as 2-Methyl-2-(o-methoxyphenoxy)propionic acid, is a carboxylic acid derivative. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 53498-60-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [2] |

| Density | 1.157 g/cm³ | [1] |

| Boiling Point | 316.5°C at 760 mmHg | [1] |

| Flash Point | 118.9°C | [1] |

| Purity (typical) | ≥95% | [2] |

Synthesis Protocol

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of a phenoxypropanoic acid derivative and is adapted from a patented industrial method for a related compound.

Materials:

-

Guaiacol (2-methoxyphenol)

-

2-Bromo-2-methylpropanoic acid

-

Sodium hydroxide (NaOH)

-

Aprotic solvent (e.g., acetonitrile)

-

Strong base (e.g., potassium carbonate)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., methyl isobutyl ketone)

Procedure:

-

Deprotonation of Guaiacol: In a reaction vessel, dissolve guaiacol in an aprotic solvent like acetonitrile. Add a strong base, such as potassium carbonate, to the mixture. Stir the suspension at room temperature to facilitate the deprotonation of the phenolic hydroxyl group, forming the potassium guaiacolate salt.

-

Nucleophilic Substitution: To the resulting mixture, add a solution of 2-bromo-2-methylpropanoic acid in the same solvent. Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it may be filtered. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and acidified with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3. This step protonates the carboxylate to form the desired carboxylic acid.

-

Extraction and Purification: The acidified aqueous solution is then extracted with an organic solvent, such as methyl isobutyl ketone. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct biological activity data for this compound is scarce in the public domain. However, its structural similarity to fibrates and other phenoxypropanoic acid derivatives suggests it may act as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.

Hypothesized Mechanism of Action: PPAR Agonism

Based on the structure of related compounds, this compound could potentially activate one or more PPAR isoforms (α, γ, or δ).

PPAR Signaling Pathway:

-

Ligand Binding: The compound may enter the cell and bind to the ligand-binding domain of a PPAR.

-

Heterodimerization: Upon ligand binding, the PPAR undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).

-

DNA Binding: This PPAR-RXR heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to the PPRE recruits co-activator proteins, which then initiate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

References

The Evolving Landscape of 2-(2-Methoxyphenoxy)-2-methylpropanoic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid has emerged as a promising foundation for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant biological activities, primarily as modulators of Peroxisome Proliferator-Activated Receptors (PPARs) and as inhibitors of cyclooxygenase-2 (COX-2). This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their quantitative biological data, the experimental protocols used for their evaluation, and the key signaling pathways they influence.

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These metrics are crucial for comparing the potency of different analogs and for guiding structure-activity relationship (SAR) studies. The following tables summarize the available quantitative data for representative derivatives in key biological assays.

| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Selectivity | Reference Compound |

| GW590735 | PPARα | Transactivation Assay | 4 | >500-fold vs PPARδ/γ | Fenofibrate |

| Indomethacin Analog | COX-2 | Intact Cell Assay | 9 | - | Indomethacin |

| Meclofenamate Analog | COX-2 | Intact Cell Assay | 120 | - | Meclofenamic Acid |

Table 1: In Vitro Potency of this compound Derivatives and Related Analogs. Data for GW590735, a potent PPARα agonist, is included to highlight the potential of the broader 2-phenoxy-2-methylpropanoic acid scaffold.[1] Data for indomethacin and meclofenamate analogs demonstrate the successful conversion of non-selective NSAIDs into potent COX-2 inhibitors by modifying the carboxylic acid moiety.[2]

Key Signaling Pathways

The therapeutic effects of this compound derivatives are rooted in their ability to modulate specific signaling pathways critical to metabolism and inflammation.

As PPAR agonists, these compounds transcriptionally regulate genes involved in lipid and glucose metabolism. Activation of PPARα, for instance, leads to the upregulation of genes responsible for fatty acid oxidation, thereby reducing plasma triglycerides.

In the context of inflammation, derivatives acting as COX-2 inhibitors block the production of prostaglandins, key mediators of pain and inflammation. This action is often linked to the modulation of the NF-κB signaling pathway, a central regulator of the inflammatory response.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment of the biological activity of these derivatives.

Protocol 1: PPARα Luciferase Reporter Gene Assay

This in vitro assay quantifies the ability of a compound to activate the PPARα receptor, leading to the expression of a luciferase reporter gene.

1. Materials:

- HEK293 cells (or other suitable cell line)

- DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

- PPARα expression plasmid

- PPRE-luciferase reporter plasmid (e.g., tk-PPREx3-luc)

- Internal control plasmid (e.g., Renilla luciferase vector)

- Transfection reagent (e.g., Lipofectamine 2000)

- Test compounds and reference agonist (e.g., GW590735)

- Luciferase assay reagent

- Luminometer

2. Cell Culture and Transfection:

- Seed HEK293 cells in 96-well plates and grow to 80-90% confluency.

- Transfect cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection method according to the manufacturer's instructions.

3. Treatment:

- After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or reference agonist (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

- Incubate the cells for 16-24 hours.

4. Luciferase Assay:

- Lyse the cells using the luciferase assay reagent.

- Measure the firefly luciferase activity using a luminometer.

- Normalize the firefly luciferase activity to the Renilla luciferase activity from the internal control.

5. Data Analysis:

- Express the results as fold induction compared to the vehicle control.

- Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis.

Protocol 2: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of recombinant human COX-2 enzyme.

1. Materials:

- 96-well black microplate

- Recombinant human COX-2 enzyme

- COX Assay Buffer

- Amplex™ Red reagent

- Arachidonic acid (substrate)

- Test compounds and reference inhibitor (e.g., Celecoxib)

- Fluorescence plate reader

2. Assay Procedure:

- Thaw all reagents on ice.

- Dilute the COX-2 enzyme to a working concentration (e.g., 17.5 ng/µl) with COX Assay Buffer.

- Add 20 µl of the diluted COX-2 enzyme to all wells except the "Negative Control" wells.

- Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations in COX Assay Buffer.

- Add 10 µl of the test inhibitor dilutions to the respective wells. Add 10 µl of assay buffer with the same final solvent concentration to the "Positive Control" and "Negative Control" wells.

- Dilute Amplex™ Red 10-fold with distilled water and add 10 µl to all wells.

- Prepare a 0.5 mM working solution of arachidonic acid.

- Initiate the reaction by adding 10 µl of the arachidonic acid solution to all wells.

- Immediately read the fluorescence intensity (excitation = 535 nm; emission = 590 nm) in a fluorescence plate reader.

3. Data Analysis:

- Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control".

- Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[3]

Protocol 3: In Vivo Lipid-Lowering Efficacy in db/db Mice

This protocol outlines a general procedure to assess the in vivo efficacy of a test compound on plasma lipid levels in a diabetic and dyslipidemic mouse model.

1. Animals and Housing:

- Use male db/db mice and their lean db/+ littermates as controls.

- House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.

- Acclimatize the animals for at least one week before the experiment.

2. Drug Administration:

- Prepare a formulation of the test compound suitable for oral gavage (e.g., suspended in 0.5% carboxymethylcellulose).

- Administer the test compound or vehicle control daily by oral gavage for a predetermined period (e.g., 2-4 weeks).

3. Blood Sampling and Analysis:

- Collect blood samples from the tail vein at baseline and at specified time points throughout the study.

- At the end of the treatment period, collect a terminal blood sample via cardiac puncture.

- Separate plasma by centrifugation and store at -80°C until analysis.

- Measure plasma levels of total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.

4. Data Analysis:

- Calculate the percentage change in lipid parameters from baseline for each treatment group.

- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound with the vehicle control group.

Experimental and Drug Discovery Workflow

The development of new drugs from the this compound scaffold follows a structured workflow from initial screening to lead optimization.

This structured approach, combining in vitro screening, SAR-driven chemical synthesis, and in vivo validation, is essential for identifying and advancing potent and safe drug candidates based on the this compound core. The continued exploration of this chemical space holds significant promise for the development of new treatments for metabolic and inflammatory diseases.

References

- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2-(Phenoxy)-2-methylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(phenoxy)-2-methylpropanoic acid scaffold is a cornerstone in the synthesis of the fibrate class of pharmaceuticals. These drugs are primarily utilized for their lipid-lowering effects, particularly in the management of hypertriglyceridemia, by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document provides detailed application notes and experimental protocols for the synthesis of key fibrate drugs, including Fenofibrate and Bezafibrate, starting from precursors related to 2-(2-Methoxyphenoxy)-2-methylpropanoic acid.

Mechanism of Action: PPARα Agonism

Fibrates exert their therapeutic effects by binding to and activating PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1] Activation of PPARα leads to a cascade of downstream effects, including increased lipoprotein lipolysis, enhanced hepatic fatty acid uptake, and reduced triglyceride production.[2][3] This ultimately results in a reduction of serum triglycerides and very-low-density lipoprotein (VLDL) levels.[3]

Caption: Simplified signaling pathway of fibrate drugs via PPARα activation.

Key Synthetic Methodologies

The Williamson ether synthesis is a fundamental reaction in the synthesis of many fibrates. This reaction involves the coupling of a phenoxide with an alkyl halide to form an ether linkage.[4][5] The general scheme involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of an alkyl halide in an SN2 reaction.[4]

General Experimental Workflow

The synthesis of fibrates from 2-(phenoxy)-2-methylpropanoic acid derivatives typically follows a structured workflow, from the initial etherification to the final purification of the active pharmaceutical ingredient (API).

Caption: General experimental workflow for the synthesis of fibrates.

Application Note 1: Synthesis of Fenofibrate

Fenofibrate is a widely prescribed fibrate. Its synthesis can be achieved through the esterification of fenofibric acid, which is synthesized via a Williamson ether synthesis between 4-chloro-4'-hydroxybenzophenone and an isopropyl 2-bromo-2-methylpropanoate equivalent.

Experimental Protocol: Synthesis of Fenofibric Acid

This protocol outlines the synthesis of the key intermediate, fenofibric acid.

Materials:

-

4-chloro-4'-hydroxybenzophenone

-

Acetone

-

Chloroform

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-chloro-4'-hydroxybenzophenone in a mixture of acetone and chloroform.

-

Bargellini Reaction: To this solution, add a strong base such as sodium hydroxide in a portion-wise manner while maintaining the temperature. This in-situ formation of the phenoxide and subsequent reaction with the chloroform/acetone adduct forms the ether linkage.[6]

-

Hydrolysis: After the initial reaction, the intermediate ester is hydrolyzed by adding aqueous NaOH and heating the mixture.[7]

-

Workup and Purification: Upon completion, the reaction mixture is cooled and acidified with HCl to precipitate the fenofibric acid. The crude product is then filtered, washed, and can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Experimental Protocol: Esterification to Fenofibrate

Materials:

-

Fenofibric acid

-

Isopropyl alcohol

-

Sulfuric acid (catalyst) or an alternative esterification method.

Procedure:

-

Esterification: Fenofibric acid is dissolved in an excess of isopropyl alcohol, and a catalytic amount of a strong acid like sulfuric acid is added. The mixture is then heated to reflux.[6]

-

Alternative Esterification: An alternative method involves reacting a metal salt of fenofibric acid (e.g., potassium salt) with an isopropyl halide (e.g., 2-bromopropane) in a suitable solvent system like DMSO and an alkyl acetate.[6]

-

Workup and Purification: After the reaction is complete, the excess alcohol is removed under reduced pressure. The residue is then worked up, for instance, by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The final product, fenofibrate, is purified by crystallization.[8]

Quantitative Data for Fenofibrate Synthesis

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fenofibric Acid Synthesis | 4-chloro-4'-hydroxybenzophenone, Isopropyl 2-bromo-2-methylpropanoate | NaOH, 2-butanone | Reflux | 8 | - | [7] |

| Fenofibrate Synthesis | Fenofibric acid, 2-bromopropane | K2CO3, DMSO/isopropyl acetate | 85-95 | 5 | ~99.5 (conversion) | [6][9] |

| Fenofibrate Synthesis (Hydrolysis of Fenofibrate to Fenofibric Acid) | Fenofibrate | NaOH, Ethanol/Water | 84 | 3 | 93 |

Application Note 2: Synthesis of Bezafibrate

Bezafibrate is another important fibrate derivative. Its synthesis involves the formation of an amide bond followed by a Williamson ether synthesis.[10]

Experimental Protocol: Synthesis of Bezafibrate

Materials:

-

4-chlorobenzoyl chloride

-

Tyramine

-

Acetone

-

Chloroform

-

A phase transfer catalyst (PTC)

-

Toluene

-

Sodium Hydroxide (NaOH)

Procedure:

-

Amide Formation: Initially, N-(4-chlorobenzoyl)-tyramine is synthesized by reacting 4-chlorobenzoyl chloride with tyramine.[11]

-

Williamson Ether Synthesis: The resulting N-(4-chlorobenzoyl)-tyramine is then condensed with acetone and chloroform in the presence of a phase transfer catalyst in toluene. The phenoxide of N-(4-chlorobenzoyl)-tyramine is formed in situ and reacts to form the ether linkage.[11]

-

Hydrolysis: The ester group formed during the condensation is subsequently hydrolyzed under the alkaline reaction conditions to yield bezafibrate.[10]

-

Purification: The final product is purified through extraction and crystallization to yield bezafibrate.

Quantitative Data for Bezafibrate Synthesis

| Step | Reactants | Reagents/Solvents | Key Conditions | Yield (%) | Reference |

| Condensation Reaction | N-(4-chlorobenzoyl)-tyramine, Acetone, Chloroform | PTC, Toluene | - | 73 | [11] |

Conclusion

The 2-(phenoxy)-2-methylpropanoic acid moiety is a versatile and crucial structural element in the synthesis of fibrate pharmaceuticals. The Williamson ether synthesis remains a key and efficient method for constructing the core ether linkage in these molecules. The provided protocols for fenofibrate and bezafibrate highlight the common synthetic strategies and offer a foundation for the development and optimization of manufacturing processes for this important class of drugs. Researchers and drug development professionals can adapt these methodologies for the synthesis of novel fibrate analogs with potentially improved therapeutic profiles.

References

- 1. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistory of Fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]